![molecular formula C₁₅H₁₉N₃O₇ B1140623 [[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate CAS No. 350508-25-7](/img/structure/B1140623.png)

[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

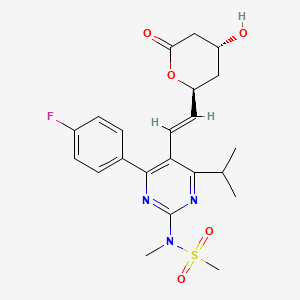

The compound belongs to the family of carbamates, a class of organic compounds that are derivatives of carbamic acid (NH2COOH). Carbamates are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. The specific compound mentioned combines a carbamate group with a complex sugar-like structure, indicating potential biological activity and utility in biochemical research or pharmaceutical development.

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction of an alcohol or phenol with isocyanates or carbamoyl chlorides to produce the carbamate ester. For complex carbamate structures like the one described, multi-step synthetic routes may be employed, starting from simple sugars or sugar analogs, followed by selective functional group transformations, such as acetylation, amino group introduction, and final carbamate formation (Beer et al., 1990).

Applications De Recherche Scientifique

Chemical Degradation and Environmental Impact [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is related to compounds that have been the subject of environmental and degradation studies. Advanced oxidation processes (AOPs) have been utilized to treat water contaminated with structurally related compounds, such as acetaminophen. These processes lead to the generation of various by-products, which have been analyzed for their kinetics, mechanisms, biotoxicity, and potential environmental impact. The study by Qutob et al. (2022) delves into the degradation pathways and biotoxicity of these by-products, emphasizing the importance of treating these compounds before environmental release due to their potential harm to ecosystems (Qutob et al., 2022).

Biomedical Applications and Polymer Science Research into structurally related compounds has explored their potential in various biomedical applications, including the development of new polymers and functional materials. For instance, the conversion of biomass to furan derivatives, which are structurally similar to the compound , highlights the versatile utility of these chemicals in creating sustainable alternatives for the chemical industry. This includes their role in producing monomers, polymers, and even fuels, underscoring the broad application of furan-based compounds in modern material science and engineering (Chernyshev et al., 2017).

Bio-inspired Materials Development Inspiration from natural adhesion mechanisms, particularly those found in mussels, has led to the development of catechol-conjugated polymers for medical applications. The compound's structural similarity to catechols, which are integral to the adhesive proteins of mussels, highlights its potential in creating bio-adhesive materials. Such developments aim to improve surgical adhesives, wound healing patches, and other biomedical materials that require robust performance in wet environments (Ryu et al., 2015).

Pharmacological Exploration The exploration of NMDA receptor antagonists and AMPA receptor agonists for depression treatment reflects a growing interest in novel therapeutic agents with potential benefits over traditional antidepressants. While not directly mentioned, the study of compounds like ketamine provides a framework for investigating how structurally related compounds, including [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate, might influence neurotransmitter systems to offer new depression treatments (Yang et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is Beta-hexosaminidase , an enzyme found in organisms such as Vibrio cholerae and Bacteroides thetaiotaomicron . This enzyme plays a crucial role in the metabolism of certain carbohydrates.

Mode of Action

It is known to interact with beta-hexosaminidase . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing carbohydrate metabolism.

Propriétés

IUPAC Name |

[[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/t10?,11?,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-AYNROABZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C([C@@H](C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)